The synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. Although specific synthetic routes are not widely documented in the available literature, general methods for synthesizing similar compounds include:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and purity but are not extensively documented in the current literature.
The molecular structure of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide can be represented by its chemical formula and molecular weight of approximately 292.44 g/mol.
CC(=O)N(C1CCN(CC2=CC=CC=C2)CC1)C3=CN=C(C=C3)C(=O)N
XNIXPLIQGKQSIE-UHFFFAOYSA-N
The structure features:
N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide may participate in various chemical reactions typical for amides and heterocycles:
These reactions can be influenced by factors such as solvent choice and temperature.
Quantitative data on binding affinities or kinetic parameters are not currently available.
While specific physical properties such as density and boiling point are not extensively documented, general characteristics include:
The compound's stability, solubility, and reactivity are influenced by its functional groups:
Further studies would be required to determine precise physical constants and reactivity profiles.
N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide has potential applications in various scientific fields:
Research into this compound is ongoing, and further exploration may reveal additional applications in medicinal chemistry and drug development.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4